

Mass Spectrometry Fragmentation Pattern of Butylphosphonic Dichloride

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Compound of Interest

Compound Name: *Butylphosphonic dichloride*

CAS No.: 2302-80-9

Cat. No.: B1332062

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Technical Comparison & Analysis Guide

Executive Summary & Strategic Relevance

Butylphosphonic dichloride (BPDC) (CAS: 2302-80-9) is a critical organophosphorus intermediate. While widely used in the synthesis of phosphonates for hydrometallurgy and flame retardants, it is also a Schedule 2.B.4 chemical under the Chemical Weapons Convention (CWC). It serves as a precursor to V-series nerve agents and their analogs.

For the analytical community, distinguishing BPDC from its homologs (e.g., Methyl- and Ethylphosphonic dichloride) is paramount. This guide focuses on the Electron Ionization (EI) fragmentation pathways, providing a definitive mechanism to validate detection in complex matrices.

Chemical Profile & Reactivity

Before interpreting the mass spectrum, the analyst must understand the stability of the analyte. BPDC is highly moisture-sensitive.

- Formula:
- Molecular Weight: 174.99 Da^{[1][2]}
- Key Functional Groups: Phosphoryl (P=O), P-Cl bonds (labile),

-Butyl chain (susceptible to rearrangement).

- Handling Note: In GC-MS analysis, BPDC can hydrolyze to butylphosphonic acid if the system is not anhydrous, leading to peak tailing and "ghost" spectra of the acid form.

Mass Spectrometry Performance: BPDC vs. Homologs

The following table contrasts BPDC with its lower homologs. Note that while the core phosphorus-chlorine clusters are similar, the alkyl chain fragmentation provides the diagnostic fingerprint.

Feature	Methylphosphonic Dichloride (MPDC)	Ethylphosphonic Dichloride (EPDC)	Butylphosphonic Dichloride (BPDC)
Molecular Ion ()	m/z 132 (Distinct)	m/z 146 (Distinct)	m/z 174 (Distinct)
Base Peak (Typical)	m/z 117 ()	m/z 117 () or 118	m/z 57 () or 118
McLafferty Rearrangement	Impossible (No -H)	Possible (Loss of) m/z 118	Dominant (Loss of) m/z 118
Key Diagnostic Loss	(Methyl)	(Ethylene)	(Butene)
Chlorine Isotope Pattern	Yes ()	Yes ()	Yes ()

“

Analyst Insight: The convergence of both Ethyl- and Butyl- homologs to the m/z 118 fragment (

) makes the molecular ion (

) and the alkyl fragment (m/z 29 vs. 57) essential for discrimination.

Deep Dive: Fragmentation Mechanism of BPDC

The fragmentation of BPDC under 70 eV EI conditions is driven by three competing pathways: McLafferty Rearrangement, P-C Bond Cleavage, and P-Cl Bond Scission.

The McLafferty Rearrangement (Pathway A)

This is the most chemically significant pathway for

-alkyl phosphonates with chain lengths

carbons.

- Mechanism: A site-specific hydrogen transfer occurs from the -carbon of the butyl chain to the phosphoryl oxygen.
- Cleavage: This triggers the cleavage of the - carbon bond.
- Result: Neutral elimination of 1-butene (56 Da) and formation of the radical cation at m/z 118.

Hydrocarbon Chain Fragmentation (Pathway B)

The P-C bond is relatively weak compared to the aromatic analogs.

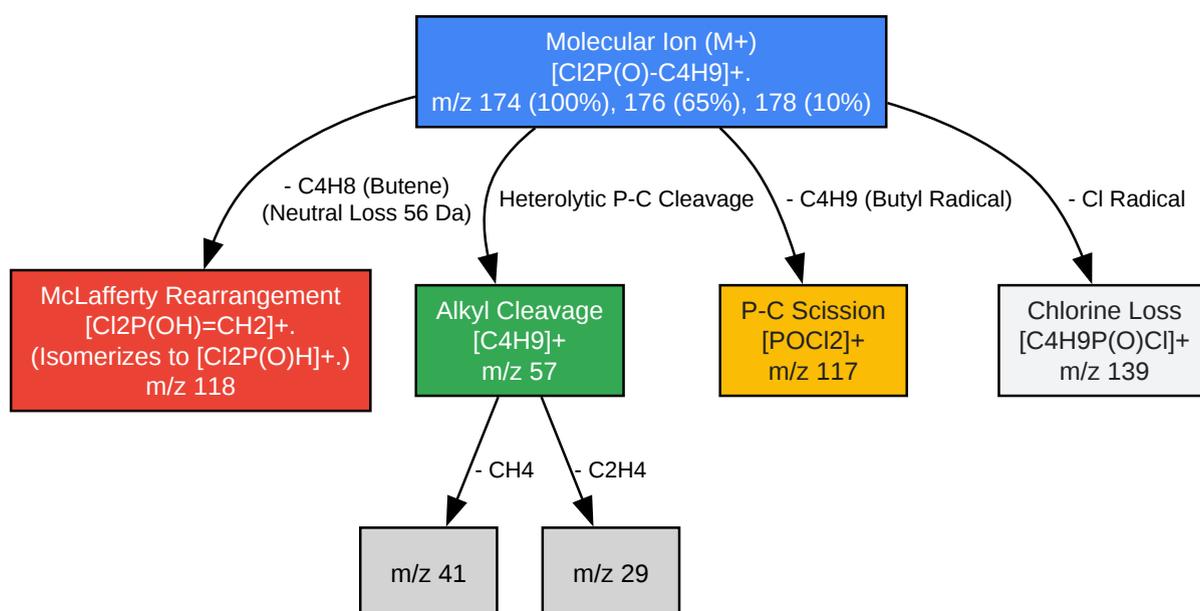
- Mechanism: Direct ionization of the alkyl chain or inductive cleavage.
- Result: Formation of the stable butyl carbocation () at m/z 57. In many quadrupole instruments, this may appear as the base peak due to the stability of the alkyl ion. Secondary fragmentation yields m/z 41 () and m/z 29 ().

Inorganic Core Retention (Pathway C)

- Mechanism: Loss of the entire alkyl group as a radical.
- Result: Formation of the dichlorophosphoryl cation () at m/z 117. This ion is diagnostic for the phosphonic dichloride class but not specific to the alkyl chain length.

Visualization: Fragmentation Pathways

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.



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Caption: Primary fragmentation pathways of n-butylphosphonic dichloride (m/z 174) under 70 eV EI.

Experimental Protocol: Validated GC-MS Workflow

To obtain reproducible spectra matching the theoretical patterns above, the following protocol minimizes hydrolysis and thermal degradation.

Step 1: Sample Preparation (Self-Validating)

- Solvent: Dichloromethane (DCM) or n-Hexane (High Purity, Anhydrous).
- Concentration: 100–500 µg/mL.
- Derivatization Check: While BPDC can be analyzed directly, it is often derivatized with methanol to form dimethyl butylphosphonate (DMBP) for confirmation.
 - Validation Step: Inject the neat sample first. If m/z 174 is absent and peaks at m/z 166 (Dimethyl ester) appear, your inlet is contaminated with moisture/methanol.

Step 2: Instrument Parameters

- Inlet: Split mode (20:1) to prevent column overload.[3] Temperature: 250°C.
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent).
 - Rationale: Non-polar stationary phases reduce interaction with the active P-Cl bonds.
- Oven Program: 40°C (hold 2 min)
10°C/min
280°C.
- MS Source: 230°C. Quadrupole: 150°C.
- Scan Range: m/z 29–300.

Reference Data: Ion Table

Use this table to verify your spectral data.

m/z Value	Relative Abundance (Approx)	Ion Composition	Origin/Mechanism
174	10–20%		Molecular Ion (). Look for Cl ₂ pattern (174:176:178 approx 9:6:1).
139	5–10%		Loss of Cl radical ().
118	40–80%		McLafferty Rearrangement. Diagnostic for alkyl chain
117	30–60%		Loss of butyl radical. Common to all alkylphosphonic dichlorides.
57	100% (Base)		Butyl cation. Dominant at low mass range.
41	40–50%		Fragment of the butyl chain.
29	20–30%		Fragment of the butyl chain.

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